molecular formula C12H17NO4 B3319237 (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid CAS No. 1089276-12-9

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid

Cat. No.: B3319237
CAS No.: 1089276-12-9
M. Wt: 239.27 g/mol
InChI Key: DPVZUKOQBAHLPB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylalanine, where the phenyl group is substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 3,4-dimethoxyphenyl-2-nitropropene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The resulting amine is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The methoxy groups and the amino acid backbone play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another derivative with a carboxylic acid group but lacking the amino group.

Uniqueness

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h4,6-7,9H,3,5,13H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZUKOQBAHLPB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245865
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089276-12-9
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089276-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino-3,4-dimethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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